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molecular formula C10H6BrN3 B3231383 2-Bromopyrimido[1,2-a]benzimidazole CAS No. 1320211-47-9

2-Bromopyrimido[1,2-a]benzimidazole

Cat. No. B3231383
M. Wt: 248.08 g/mol
InChI Key: BNCWJNBNSQMDGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691187B2

Procedure details

Phosphorus oxybromide (25 g, 87 mmol) was added to a suspension of benzo[4,5]imidazo[1,2-a]pyrimidin-2-ol (5.2 g, 28.1 mmol) in DCE (Ratio: 1.000, Volume: 93 ml) and DMF (Ratio: 0.01, Volume: 0.927 ml). Heated the reaction mixture to 100° C. for 3 hours. Cooled the reaction to room temperature and concentrated. Diluted with ice water and quenched to pH ˜8 with concentrated ammonium hydroxide. The resulting residue was filtered and washed with water followed by ethyl ether. Dried under vacuum to afford crude 2-bromobenzo[4,5]imidazo[1,2-a]pyrimidine (6.97 g, 28.1 mmol, 100% yield).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
93 mL
Type
solvent
Reaction Step One
Name
Quantity
0.927 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Br)(Br)([Br:3])=O.[N:6]1[C:7]2[N:8]([C:13]3[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=3[N:15]=2)[CH:9]=[CH:10][C:11]=1O>ClCCCl.CN(C=O)C>[Br:3][C:11]1[CH:10]=[CH:9][N:8]2[C:13]3[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=3[N:15]=[C:7]2[N:6]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
5.2 g
Type
reactant
Smiles
N=1C=2N(C=CC1O)C1=C(N2)C=CC=C1
Name
Quantity
93 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
0.927 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooled
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Diluted with ice water
CUSTOM
Type
CUSTOM
Details
quenched to pH ˜8 with concentrated ammonium hydroxide
FILTRATION
Type
FILTRATION
Details
The resulting residue was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=2N(C=C1)C1=C(N2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28.1 mmol
AMOUNT: MASS 6.97 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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